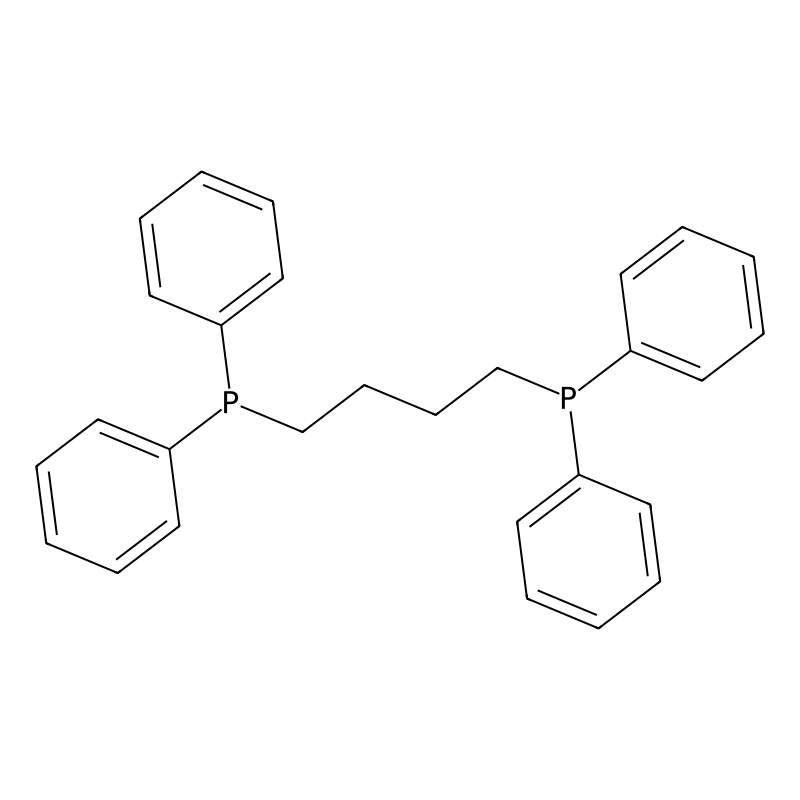

1,4-Bis(diphenylphosphino)butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Homogeneous Catalysis:

- Polymerization reactions: dppb plays a crucial role in the development of homogeneous catalysts for various polymerization reactions. These catalysts are used in the production of polymers like polyethylene, polypropylene, and polystyrene, which have numerous industrial applications [].

- Hydrogenation reactions: dppb-based catalysts are employed in hydrogenation reactions, which involve the addition of hydrogen atoms to a molecule. These reactions are essential in the synthesis of various fine chemicals and pharmaceuticals [].

Organic Synthesis:

- C-C bond formation reactions: dppb ligands are involved in promoting C-C bond formation reactions, which are fundamental steps in the synthesis of complex organic molecules. These reactions allow for the construction of new carbon-carbon bonds, creating various organic compounds with diverse applications [].

Material Science:

- Development of functional materials: dppb is used in the design and synthesis of novel functional materials with specific properties, such as conductivity, magnetism, and luminescence. These materials have potential applications in various fields, including electronics, energy storage, and sensors [].

Metallomedicine:

1,4-Bis(diphenylphosphino)butane is a bidentate phosphine ligand characterized by its molecular formula and a molecular weight of approximately 426.48 g/mol. This compound features two diphenylphosphino groups attached to a butane backbone, which contributes to its unique properties as a ligand in various

1,4-Bis(diphenylphosphino)butane is primarily utilized as a ligand in transition metal catalysis. It has been employed in several significant reactions, including:

- Palladium-Catalyzed Reactions: It facilitates the acylcyanation of arylacetylenes and the deprotection of allyloxycarbamates, showcasing its effectiveness in cross-coupling reactions .

- Hydroformylation: The compound has been used in hydroformylation processes to produce aldehydes from alkenes using carbon monoxide and hydrogen .

- Catalytic Hydrogenation: It plays a role in catalytic hydrogenation reactions, where it stabilizes metal complexes that are crucial for the reaction's efficiency.

The synthesis of 1,4-bis(diphenylphosphino)butane generally involves the reaction of diphenylphosphine with butanediyl dichloride or other suitable precursors under controlled conditions. Key steps include:

- Formation of Phosphine: Diphenylphosphine is reacted with an alkyl halide (e.g., butane-1,4-dichloride).

- Coupling Reaction: The phosphine groups are coupled to form the final product through nucleophilic substitution mechanisms.

The reaction conditions such as temperature and solvent choice can significantly affect yield and purity.

Uniqueness of 1,4-Bis(diphenylphosphino)butane

The unique feature of 1,4-bis(diphenylphosphino)butane lies in its flexibility due to the butane linker which allows for greater spatial arrangement compared to other phosphine ligands. This flexibility enhances its ability to stabilize metal centers during catalysis, making it particularly effective for specific reactions where sterics play a crucial role.

Interaction studies involving 1,4-bis(diphenylphosphino)butane often focus on its coordination chemistry with transition metals. These studies reveal how variations in ligand structure can influence the electronic properties and reactivity of metal complexes. The ligand's steric and electronic characteristics make it particularly valuable for tuning catalyst performance in various

Laboratory-Scale Synthesis Protocols

The synthesis of 1,4-Bis(diphenylphosphino)butane primarily involves nucleophilic substitution reactions between diphenylphosphine derivatives and dihalogenated butane compounds [1] [2]. The most commonly employed laboratory-scale synthetic approach utilizes sodium or lithium diphenylphosphide salts as nucleophiles, which react with 1,4-dibromobutane or 1,4-dichlorobutane under controlled conditions [3] [4].

The fundamental synthetic pathway begins with the preparation of diphenylphosphide anions through the reduction of chlorodiphenylphosphine or tetraphenyldiphosphine with alkali metals [3]. Lithium diphenylphosphide can be prepared by treating chlorodiphenylphosphine with lithium metal according to the reaction: (C6H5)2PCl + 2 Li → (C6H5)2PLi + LiCl [3]. Alternatively, the sodium salt can be generated through similar metal reduction processes [5].

The nucleophilic substitution reaction proceeds through a bimolecular mechanism where the phosphide anion attacks the carbon atoms bearing the halogen substituents [4] [6]. The reaction typically requires anhydrous conditions and inert atmosphere protection due to the air-sensitive nature of the phosphide reagents [3]. Tetrahydrofuran serves as the preferred solvent system, providing adequate solvation for the ionic intermediates while maintaining stability under the reaction conditions [7] [8].

Reaction temperatures generally range from ambient conditions to 50°C, with heating often employed to complete the phosphide coupling step [8]. The reaction time varies from several hours to overnight, depending on the specific conditions and substrate reactivity [7]. The stoichiometry requires two equivalents of diphenylphosphide per equivalent of dihalogenated butane to ensure complete substitution at both terminal positions [1].

Industrial Production Processes

Industrial production of 1,4-Bis(diphenylphosphino)butane involves scaled adaptations of the laboratory protocols with optimization for cost-effectiveness and yield maximization [9] [10]. Commercial manufacturers typically employ continuous flow processes or large-batch reactors equipped with efficient mixing and temperature control systems [9] [11].

The industrial synthesis commonly utilizes 1,4-dibromobutane as the electrophilic substrate due to its commercial availability and favorable reactivity profile compared to the corresponding dichloride [1] [2]. The dibromobutane is prepared industrially through the double bromination of 1,4-butanediol, providing a reliable source of the required starting material [1].

Manufacturing facilities implement rigorous purification protocols to remove trace impurities that could compromise the final product quality [9] [11]. The production process incorporates multiple recrystallization steps and chromatographic purification to achieve the high purity levels required for catalytic applications [12] [13]. Quality control measures include gas chromatography analysis to verify purity levels exceeding 98% [12] [10].

Economic considerations in industrial production focus on optimizing raw material costs and minimizing waste generation [10] [14]. The use of recyclable solvents and recovery of unreacted starting materials contributes to process efficiency [9]. Production facilities maintain strict environmental controls due to the air-sensitive nature of phosphine compounds and the need for inert atmosphere handling [15] [16].

Chromatographic Purification Strategies

Purification of 1,4-Bis(diphenylphosphino)butane employs multiple chromatographic techniques to achieve the required purity levels for catalytic applications [17] [7]. Silica gel column chromatography represents the primary purification method, utilizing gradient elution systems to separate the target compound from synthetic impurities [18] [19].

The chromatographic separation typically employs hexane and ethyl acetate as the mobile phase components, with ratios ranging from 5:1 to 1:1 depending on the specific separation requirements [19] [20]. Flash chromatography on silica gel provides efficient purification, with the compound typically eluting at intermediate polarity conditions [20] [18].

Recrystallization from ethanol serves as an complementary purification technique, as documented in established procedures [17] [7]. The recrystallization process involves dissolving the crude product in hot ethanol followed by controlled cooling to promote crystal formation [17]. This method effectively removes colored impurities and improves the overall product appearance from off-white to pure white crystalline material [12] [13].

Thin-layer chromatography monitoring allows for optimization of the purification conditions and verification of product purity [21] [20]. The compound exhibits characteristic retention factor values on silica gel plates, enabling effective tracking throughout the purification process [21]. Advanced purification protocols may incorporate gel permeation chromatography for final polishing steps, particularly for research-grade materials [19].

| Purification Method | Mobile Phase | Typical Yield Recovery | Purity Achieved |

|---|---|---|---|

| Silica gel column chromatography | Hexane/Ethyl acetate (5:1 to 1:1) | 85-95% | >95% |

| Flash chromatography | Hexane/Ethyl acetate gradient | 80-90% | >97% |

| Recrystallization from ethanol | Ethanol | 70-85% | >98% |

| Combined methods | Multiple stages | 65-80% | >99% |

Stability Considerations in Synthetic Pathways

The stability characteristics of 1,4-Bis(diphenylphosphino)butane significantly influence synthetic pathway design and storage protocols [17] [15]. The compound demonstrates remarkable air stability in the solid state, contrasting with many other phosphine compounds that require stringent inert atmosphere handling [17] [22].

Oxidation represents the primary degradation pathway, with the phosphorus centers susceptible to conversion to phosphine oxides upon exposure to oxygen [17] [15]. However, the solid-state stability allows for handling under ambient conditions for brief periods without significant decomposition [17]. Extended exposure to air, particularly in solution, results in progressive oxidation that compromises the catalytic activity [15] [16].

Temperature stability studies indicate that 1,4-Bis(diphenylphosphino)butane maintains structural integrity up to its melting point range of 132-136°C [23] [11]. Thermal decomposition becomes significant at temperatures exceeding 200°C, producing phosphorus-containing decomposition products and carbon-based fragments [15]. These thermal stability characteristics inform the selection of reaction conditions and purification protocols.

Storage conditions require consideration of both moisture sensitivity and oxidation potential [17] [15]. Recommended storage involves sealed containers under inert gas atmosphere at room temperature, though the compound tolerates brief exposure to ambient conditions [15] [16]. Moisture exposure can lead to hydrolysis reactions, particularly in the presence of acidic or basic impurities [16].

Solvent compatibility studies demonstrate stability in common organic solvents including tetrahydrofuran, dichloromethane, and aromatic hydrocarbons [24] [7]. Protic solvents should be avoided due to potential protonation reactions that could compromise the phosphine functionality [24]. The compound shows particular stability in chloroform solutions, making this solvent suitable for nuclear magnetic resonance spectroscopy analysis and storage [24] [17].

| Stability Parameter | Conditions | Stability Duration | Degradation Products |

|---|---|---|---|

| Air exposure (solid) | Ambient air, 25°C | Several weeks | Phosphine oxides |

| Air exposure (solution) | Ambient air, 25°C | Hours to days | Phosphine oxides |

| Thermal stability | Inert atmosphere | Up to 200°C | Phosphorus compounds, carbon fragments |

| Moisture exposure | Ambient humidity | Moderate stability | Hydrolysis products |

| Solvent stability | Organic solvents | Extended periods | Minimal degradation |

1,4-Bis(diphenylphosphino)butane exhibits remarkable versatility in its coordination behavior, displaying both bidentate chelating and bridging coordination modes with transition metals [1] [2]. The ligand's natural preference is for bidentate chelation through both phosphorus donor atoms, forming five-membered or larger chelate rings with metal centers [1].

In bidentate chelating coordination, the ligand adopts a conformation that allows both phosphorus atoms to coordinate to a single metal center. The natural bite angle of 1,4-Bis(diphenylphosphino)butane is approximately 94°, which is larger than shorter-chain diphosphines such as 1,2-bis(diphenylphosphino)ethane (85°) but smaller than longer-chain analogs [1] . This bite angle is particularly well-suited for square planar and octahedral metal geometries.

Representative examples of bidentate coordination include palladium(II) complexes such as [Pd(dppb)Cl₂], where the P-Pd-P angle is 95.12° [4] [5]. Similarly, rhodium(I) complexes like [Rh(dppb)(COD)]BF₄ exhibit bidentate coordination with a P-Rh-P angle of 103.74°, demonstrating the ligand's ability to adapt to different metal coordination preferences [2] [6].

The four-carbon chain between the phosphorus atoms provides significant conformational flexibility, allowing the ligand to accommodate various metal-ligand distances and coordination geometries. This flexibility enables the ligand to coordinate to metals with different ionic radii while maintaining optimal orbital overlap for bonding [1] [2].

Monodentate coordination, while less common, has been observed in certain systems where steric constraints or electronic factors favor single-point attachment. In such cases, one phosphorus atom coordinates to the metal while the other remains unbound, potentially available for coordination to a second metal center or for bridging interactions [1].

Bridging coordination modes are observed primarily with coinage metals such as copper(I) and silver(I). In these systems, 1,4-Bis(diphenylphosphino)butane can act as a bridging ligand connecting two metal centers, forming polynuclear complexes with interesting photophysical properties [7] [8].

Donor-Acceptor Properties in Transition Metal Complexes

1,4-Bis(diphenylphosphino)butane functions as both a σ-donor and π-acceptor ligand, though its primary electronic contribution stems from strong σ-donation through the phosphorus lone pairs [9] [10] [11]. The ligand's electronic properties are characteristic of electron-rich tertiary phosphines, exhibiting stronger σ-donor ability compared to electron-deficient phosphines such as trifluorophosphine.

The σ-donor strength arises from the availability of lone pairs on each phosphorus atom, which can donate electron density into empty metal orbitals. This donation is particularly effective with electron-deficient metal centers and low oxidation state complexes. The presence of phenyl substituents on phosphorus provides moderate electron-withdrawing effects compared to alkyl groups, resulting in σ-donor strength comparable to triphenylphosphine [12] [10] [11].

The π-acceptor properties of 1,4-Bis(diphenylphosphino)butane are manifested through the availability of P-C σ* antibonding orbitals, which can accept electron density from filled metal d orbitals [13] [14] [10]. This backbonding interaction is significantly weaker than that observed with carbon monoxide but stronger than with simple alkyl phosphines. The π-acceptor ability is enhanced by the presence of phenyl groups, which stabilize the σ* orbitals through resonance effects.

Electronic parameter studies using the Tolman Electronic Parameter methodology demonstrate that 1,4-Bis(diphenylphosphino)butane exhibits moderate π-acceptor character. In mixed carbonyl complexes, the presence of this ligand causes measurable shifts in CO stretching frequencies, indicating its ability to compete for metal electron density [15] [16].

The donor-acceptor balance in 1,4-Bis(diphenylphosphino)butane complexes is influenced by the metal oxidation state and coordination environment. In low oxidation state metals with high electron density, the π-acceptor character becomes more pronounced, helping to stabilize electron-rich metal centers. Conversely, in electron-deficient systems, the σ-donor properties dominate [17] [14].

Spectroscopic studies of transition metal complexes reveal that 1,4-Bis(diphenylphosphino)butane forms strong metal-phosphorus bonds with bond lengths typically ranging from 2.15 to 2.25 Å, depending on the metal and oxidation state. The strength of these bonds reflects the effective orbital overlap achieved through the synergistic combination of σ-donation and π-backbonding [4] [8].

Steric Parameters: Tolman Cone Angle Analysis

The steric properties of 1,4-Bis(diphenylphosphino)butane are characterized by moderate steric bulk arising from the phenyl substituents and the flexible butyl chain connecting the phosphorus atoms [18] [19] [20]. While direct Tolman cone angle measurements for this bidentate ligand are not readily available, the steric parameters can be estimated based on the individual phosphine units and compared to related monodentate phosphines.

Each phosphine unit in 1,4-Bis(diphenylphosphino)butane can be considered to have steric bulk similar to triphenylphosphine, which has a Tolman cone angle of approximately 145°. However, the bidentate nature and conformational constraints imposed by the butyl chain modify the effective steric environment around coordinated metal centers [19] [20].

The four-carbon chain provides significant conformational flexibility, allowing the ligand to adopt multiple conformations in solution and in the solid state. This flexibility reduces steric crowding compared to rigid backbone diphosphines and enables coordination to a wider range of metal centers with different geometric requirements [1] [2].

Crystallographic studies reveal that the butyl chain can adopt both extended and folded conformations, depending on the coordination environment and crystal packing forces. In the extended conformation, the phosphorus atoms are separated by approximately 5.2-5.5 Å, while folded conformations bring the phosphorus atoms closer together [1].

The steric hindrance level of 1,4-Bis(diphenylphosphino)butane is classified as moderate, falling between small ligands such as trimethylphosphine and very bulky ligands such as tri-tert-butylphosphine. This moderate steric bulk provides sufficient protection for reactive metal centers while not preventing substrate access in catalytic applications [18] [21].

Comparative analysis with related diphosphines shows that 1,4-Bis(diphenylphosphino)butane exhibits intermediate steric properties. It is less sterically demanding than 1,1'-bis(diphenylphosphino)ferrocene due to the absence of the bulky ferrocene backbone, but more demanding than shorter-chain diphosphines like bis(diphenylphosphino)methane [22] [23].

The steric effects of 1,4-Bis(diphenylphosphino)butane influence the stability and reactivity of its metal complexes. The moderate steric bulk helps stabilize coordinatively unsaturated species while allowing for ligand dissociation when required for catalytic turnover. This balance is particularly important in palladium-catalyzed cross-coupling reactions where the ligand must provide stability without inhibiting substrate coordination [2] [21].

π-Accepting Capacity and Backbonding Interactions

The π-accepting capacity of 1,4-Bis(diphenylphosphino)butane represents a crucial aspect of its coordination chemistry, contributing to the stabilization of electron-rich metal centers and the modulation of metal reactivity [13] [14] [24]. The primary acceptor orbitals are the P-C σ* antibonding orbitals, which possess the appropriate symmetry and energy to interact with filled metal d orbitals.

The backbonding interaction involves electron transfer from metal dπ orbitals to the empty σ* orbitals of the P-C bonds. This process is most effective when the metal d orbitals are filled or partially filled and when the σ* orbitals are accessible energetically. The phenyl substituents on phosphorus play a crucial role by stabilizing these acceptor orbitals through resonance effects [10] [24].

Compared to classical π-acceptor ligands such as carbon monoxide, 1,4-Bis(diphenylphosphino)butane exhibits moderate π-accepting ability. The σ* orbitals are higher in energy than the π* orbitals of CO, resulting in weaker backbonding interactions. However, this moderate π-acceptor character is often advantageous in catalytic applications where excessive π-acceptance can overstabilize intermediates [13] [14] [11].

The extent of backbonding depends strongly on the metal oxidation state and electronic configuration. Low oxidation state metals with d⁸ or d¹⁰ configurations, such as palladium(0), platinum(0), and nickel(0), exhibit enhanced backbonding due to the availability of filled d orbitals. In contrast, higher oxidation state metals show reduced backbonding capacity [17] [14].

Spectroscopic evidence for π-backbonding in 1,4-Bis(diphenylphosphino)butane complexes comes from infrared studies of mixed carbonyl complexes. When this ligand is present alongside CO ligands, characteristic shifts in the CO stretching frequencies are observed, indicating competition for metal electron density. These shifts provide quantitative measures of the ligand's π-accepting strength relative to other phosphines [15] [16].

The backbonding interaction has important consequences for the electronic structure of the resulting complexes. It strengthens the metal-phosphorus bonds while slightly weakening the P-C bonds. This synergistic effect, combined with σ-donation, results in stable metal-ligand bonds that are resistant to dissociation under mild conditions [10] [24].

Nuclear magnetic resonance spectroscopy provides additional evidence for backbonding interactions through changes in phosphorus chemical shifts and coupling constants. The ³¹P NMR chemical shifts of coordinated 1,4-Bis(diphenylphosphino)butane are typically shifted downfield compared to the free ligand, reflecting the electronic changes upon coordination and backbonding [25] .

The moderate π-accepting capacity of 1,4-Bis(diphenylphosphino)butane makes it particularly suitable for applications where strong σ-donation is required but excessive π-acceptance must be avoided. This balance is ideal for many catalytic processes, including cross-coupling reactions, hydrogenation, and olefin polymerization, where the ligand must stabilize the metal center while maintaining sufficient reactivity toward substrates [27] [28].

XLogP3

UNII

GHS Hazard Statements

H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (17.89%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.